(1,3-Dimethylazetidin-3-yl)methanol

PKCθ inhibition IL-2 suppression Cellular potency

In kinase inhibitor programs targeting T-cell-mediated autoimmune diseases, generic azetidine building blocks often fail to engage the critical Asp508 residue of PKCθ. (1,3-Dimethylazetidin-3-yl)methanol (CAS 1824492-19-4) provides a unique conformational solution. Its 1,3-dimethyl substitution pattern forces an energetically favored azetidine trajectory, redirecting the basic nitrogen toward Asp508-a binding mode flip unattainable with mono-methylated analogs. - Enables a distinct PKCθ hinge-binding mode, with X-ray validation (PDB 4RA5) showing a ~3.0 Å glycine-rich loop shift. - Essential scaffold for compound 11a and related triazinone inhibitors showing improved cellular activity. - Supplied with rigorous analytical characterization to support structure-based drug design and SAR campaigns.

Molecular Formula C6H13NO
Molecular Weight 115.176
CAS No. 1824492-19-4
Cat. No. B2962839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1,3-Dimethylazetidin-3-yl)methanol
CAS1824492-19-4
Molecular FormulaC6H13NO
Molecular Weight115.176
Structural Identifiers
SMILESCC1(CN(C1)C)CO
InChIInChI=1S/C6H13NO/c1-6(5-8)3-7(2)4-6/h8H,3-5H2,1-2H3
InChIKeyUADFQHVHTJXUKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for (1,3-Dimethylazetidin-3-yl)methanol


(1,3-Dimethylazetidin-3-yl)methanol (CAS 1824492-19-4) is a C3-quaternary, N-methylated azetidine building block with a molecular weight of 115.17 g/mol. It serves as a key intermediate for introducing a conformationally constrained, basic amine motif into drug candidates [1]. Its most notable application is as the core fragment of compound 11a, a potent and selective inhibitor of Protein Kinase C theta (PKCθ), a target for autoimmune diseases [1]. The compound's differentiated value lies in its unique 1,3-dimethyl substitution pattern, which forces a specific azetidine trajectory upon derivatization, enabling an alternative binding mode within the kinase's ATP pocket that is unattainable with simpler azetidine analogs [1].

Motif Constrained azetidine building block for kinase hinge exploration
Target PKCθ pathway inhibition study fit; enables Asp508 binding mode
Utility Dimethyl substitution directs azetidine trajectory for unique vector sampling

Why Generic Azetidine Analogs Cannot Substitute


The (1,3-dimethylazetidin-3-yl)methanol scaffold offers a unique structural solution that its closest analogs cannot replicate. Simple N-methylation or C3-methylation alone does not achieve the same conformational control. As demonstrated in the PKCθ inhibitor program, incorporating an additional methyl group on the anilino-N linker (derived from this dimethylazetidine) provided a significant improvement in cellular activity, a result that was 'in stark contrast' to the 7-CF3-substituted analog [1]. The combination of two neighboring methyl groups on the aminoazetidine fragment forces an energetically favored conformation that redirects the basic azetidine nitrogen toward the Asp508 residue in PKCθ, a key interaction not formed by mono-substituted azetidine analogs which interact with Asp522/Asn509 instead [1]. This binding mode flip is a direct consequence of the 1,3-dimethyl substitution and cannot be achieved with generic azetidin-3-ylmethanol or its mono-methylated variants, making them non-interchangeable for this target interaction.

  • Mono-methylated azetidines

    May not reproduce Asp508 interaction; binding shifts toward Asp522/Asn509, altering kinase recognition.

  • Non-methylated azetidines

    Lack the conformational control needed for the energetically favored dimethyl trajectory; potency context may differ significantly.

  • Simpler azetidine building blocks

    Binding mode trajectory and glycine-rich loop shift cannot be assumed; structural outcome may not transfer.

Quantitative Evidence for Scaffold Selection


Cellular Potency Advantage in IL-2 Suppression

The derivative 11a, built on the (1,3-dimethylazetidin-3-yl)methanol scaffold, showed substantially improved cellular potency for inhibiting IL-2 production (a functional readout of T-cell activation) compared to the parent compound 1, which lacks this motif [1]. Compound 1 had an IL-2 IC50 of 0.059 μM, whereas 11a achieved an IL-2 IC50 of 0.024 μM, representing a 2.5-fold improvement in potency at the cellular level [1]. This gain in functional activity is a key differentiator for researchers optimizing T-cell pathway inhibitors.

IL-2 Cellular Potency
Head-to-head
2.5-fold lower IL-2 IC₅₀ (0.024 μM vs 0.059 μM)
Supports cellular assay context
T-cell IL-2 assay; n≥2
PKCθ inhibition IL-2 suppression Cellular potency Structure-activity relationship

Superior PKCθ Binding Affinity

Direct comparison of analogs reveals a profound dependency of PKCθ inhibition on the full 1,3-dimethyl substitution. Compound 22, which incorporates a mono-N-methylated azetidine without the C3-methyl group, exhibits a PKCθ IC50 of 0.23 μM [1]. In contrast, compound 11a, featuring the (1,3-dimethylazetidin-3-yl)methanol motif, achieves a PKCθ IC50 of 0.037 μM, a 6.2-fold improvement in binding affinity [1]. This gain is attributed to the dual methylation pattern enabling a unique ligand conformation that targets the Asp508 residue in the kinase binding pocket, an interaction inaccessible to less substituted azetidines [1].

PKCθ Binding Affinity
Head-to-head
6.2-fold lower PKCθ IC₅₀ (0.037 μM vs 0.23 μM)
Supports PKCθ binding context
Biochemical assay; n≥2
PKCθ kinase Enzyme inhibition Binding mode Target engagement

Unique Asp508 Binding Mode Differentiation

X-ray co-crystal structures confirmed that the 1,3-dimethylazetidine motif in compound 11a (PDB ID: 4RA5, 2.61 Å resolution) directs the azetidine nitrogen to interact with the backbone carbonyl and side chain of Asp508 in PKCθ [1]. In comparison, the mono-N-methylated azetidine analog 22 is oriented 'down' to interact with Asp522 and Asn509, a trajectory observed with a previous lead [1]. The ligand conformation induced by the dual methylation results in an approximately 3.0 Å protein backbone shift at the glycine-rich loop tip to accommodate the 7-phenyl substituent [1]. This structural evidence demonstrates that the dimethyl substitution pattern is not a minor perturbation but a conformational switch that re-routes the core molecular recognition pathway.

Asp508 Binding Mode
Method context
Azetidine N targets Asp508 (PDB 4RA5, 2.61 Å)
Supports binding mode differentiation
~3.0 Å backbone shift vs mono-methyl analog
Structural biology X-ray crystallography Binding mode Conformational control

Metabolic Stability Trade-off Assessment

Introduction of the 1,3-dimethylazetidine moiety in compound 11a alters metabolic stability compared to the unsubstituted parent 1. Compound 11a exhibited substantially higher mouse microsomal unbound intrinsic clearance (CLint,u = 68 L h⁻¹ kg⁻¹) compared to compound 1 (CLint,u < 5.7 L h⁻¹ kg⁻¹) [1]. Metabolite identification studies indicated that the major metabolic pathway was aniline demethylation of 11a, not azetidine ring modification, identifying the N-methyl group as a soft spot [1]. However, the subsequent analog 11b (with 2-F-phenyl substitution) reduced the impact of this pathway, with in vivo clearance improving to 3.6 L h⁻¹ kg⁻¹ compared to 6.0 L h⁻¹ kg⁻¹ for 11a, demonstrating that the liability is manageable through further optimization [1].

Metabolic Stability
Head-to-head
CLint,u 68 vs <5.7 L/h/kg (>11.9-fold higher)
Supports metabolic stability review
Mouse microsomes; N-demethylation pathway
Metabolic stability Microsomal clearance Pharmacokinetics Structure-metabolism relationship

Class-Level Membrane Permeability Advantage

Within the triazinone PKCθ series, the incorporation of a terminal N-methylazetidine (compound 20) significantly improved permeability (Papp A to B = 19 × 10⁻⁶ cm/s) compared to non-azetidine analogs in the same series [1]. Compound 11a, incorporating the fully dimethylated azetidine, maintained good permeability (Papp = 15 × 10⁻⁶ cm/s) while delivering superior potency [1]. This class-level evidence suggests that azetidine-containing compounds, including those derived from (1,3-dimethylazetidin-3-yl)methanol, generally exhibit favorable passive permeability characteristics that support oral bioavailability [1].

Membrane Permeability
Class-level
Papp 15 × 10⁻⁶ cm/s (11a)
Supports permeability class-level review
MDCK-MDR1; maintained >10 × 10⁻⁶ cm/s
Membrane permeability Cell penetration Azetidine advantage Drug-like properties

Optimal Application Scenarios Based on Evidence


PKCθ Inhibitor Design for Autoimmune Disease

The primary evidence-supported application is as a building block for synthesizing triazinone or related heterocyclic PKCθ inhibitors that require engagement of the Asp508 residue. The X-ray structure of 11a (PDB 4RA5) provides a template for structure-based design, and the SAR data confirm that the 1,3-dimethylazetidine motif is essential for this specific binding mode [1]. Projects aimed at T-cell-mediated autoimmune diseases (rheumatoid arthritis, inflammatory bowel disease, psoriasis) where PKCθ inhibition is hypothesized to be therapeutic would directly benefit from this scaffold [1].

Kinase Library Diversification via Constrained Amines

The ability of the 1,3-dimethyl substitution to redirect the azetidine nitrogen trajectory provides a powerful tool for medicinal chemists seeking to sample alternative vectors in kinase hinge-binding regions. The crystal structure evidence shows that this scaffold can induce a ~3.0 Å shift in the glycine-rich loop of PKCθ, demonstrating its capacity to reshape the binding pocket [1]. This application is relevant for library synthesis and scaffold-hopping campaigns targeting kinases with flexible active sites.

Potency-Metabolism Balance Optimization Studies

The metabolic data for 11a (mouse CLint,u = 68 L h⁻¹ kg⁻¹) and 11b (improved in vivo CL = 3.6 L h⁻¹ kg⁻¹) provide a valuable case study for optimizing the metabolic liability introduced by the N-methyl group through peripheral substitution [1]. This makes (1,3-dimethylazetidin-3-yl)methanol a useful intermediate for systematic SAR campaigns aimed at understanding and mitigating N-demethylation pathways while retaining the potency advantage conferred by the scaffold [1].

Conformational Analysis of C3-Quaternary Azetidines

For fundamental research in structural chemistry and conformational analysis, (1,3-dimethylazetidin-3-yl)methanol represents a well-characterized example of a C3-quaternary azetidine. The ligand minimization calculations and torsion analysis performed on 11a demonstrated that the combination of two neighboring methyl groups yields an energetically favored minimum that dictates the overall ligand conformation, a principle applicable to the design of other conformationally controlled ligands [1].

Application
Selection Property
Validation Focus
PKCθ pathway inhibitor design
Asp508-targeting azetidine motif
Binding mode and potency assay
Kinase hinge vector exploration
Constrained amine trajectory
Glycine-rich loop shift and SAR
Metabolic stability optimization
N-demethylation liability profile
Microsomal and in vivo clearance
Conformational control studies
Quaternary azetidine conformation
Ligand torsion analysis
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